molecular formula C19H16ClNO B1393910 6-Ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride CAS No. 1160260-89-8

6-Ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride

Cat. No. B1393910
M. Wt: 309.8 g/mol
InChI Key: GEGRJSZVORXADG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride, also known as EMQQC, is a synthetic chemical compound with a wide range of applications in scientific research. It is a colorless, volatile liquid with a low boiling point and a pleasant odor. EMQQC is used in many areas of science, from organic synthesis to biochemistry and physiology.

Scientific Research Applications

  • Anticancer Activity

    • Quinoline derivatives have shown potential as anticancer agents .
    • The outcomes of these studies vary, but many quinoline derivatives have shown promising results in inhibiting the growth of cancer cells .
  • Antioxidant Activity

    • Quinoline derivatives can act as antioxidants .
    • The outcomes would be measured in terms of the derivative’s ability to neutralize free radicals .
  • Anti-inflammatory Activity

    • Quinoline derivatives have been used to treat inflammation .
    • The outcomes would be measured in terms of the derivative’s ability to reduce inflammation .
  • Antimalarial Activity

    • Quinoline derivatives have been used in the treatment of malaria .
    • The outcomes would be measured in terms of the derivative’s ability to kill the malaria parasite or inhibit its growth .
  • Anti-SARS-CoV-2 Activity

    • Some quinoline derivatives have shown potential in treating SARS-CoV-2 .
    • The outcomes would be measured in terms of the derivative’s ability to inhibit the virus .
  • Antituberculosis Activity

    • Quinoline derivatives have been used in the treatment of tuberculosis .
    • The outcomes would be measured in terms of the derivative’s ability to kill the bacteria or inhibit its growth .
  • Antidepressant Activity

    • Some quinoline derivatives have shown potential as antidepressants .
    • The outcomes would be measured in terms of the derivative’s ability to alleviate symptoms of depression .
  • Anticonvulsant Activity

    • Quinoline derivatives have been used to treat convulsions .
    • The outcomes would be measured in terms of the derivative’s ability to reduce or eliminate convulsions .
  • Antiviral Activity

    • Some quinoline derivatives have shown potential in treating various viral infections .
    • The outcomes would be measured in terms of the derivative’s ability to inhibit the virus .
  • Antihypertensive Activity

    • Quinoline derivatives have been used to treat hypertension .
    • The outcomes would be measured in terms of the derivative’s ability to lower blood pressure .
  • Anti-HIV Activity

    • Some quinoline derivatives have shown potential in treating HIV .
    • The outcomes would be measured in terms of the derivative’s ability to inhibit the virus .
  • Treatment of Various Infections

    • Quinolines are used extensively in treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
    • The outcomes would be measured in terms of the derivative’s ability to kill the bacteria or inhibit its growth .
  • Third-Generation Photovoltaics

    • Quinoline derivatives have been used in third-generation photovoltaics .
    • The outcomes would be measured in terms of the derivative’s ability to improve the efficiency of the photovoltaic cell .
  • Organic Light-Emitting Diodes (OLEDs)

    • Quinoline derivatives are good materials for the emission layer of OLEDs .
    • The outcomes would be measured in terms of the derivative’s ability to improve the efficiency and lifespan of the OLED .
  • Transistors

    • Quinoline derivatives have been used in transistors .
    • The outcomes would be measured in terms of the derivative’s ability to improve the efficiency and performance of the transistor .
  • Biomedical Applications

    • Quinoline derivatives are being considered as materials for biomedical applications .
    • The outcomes would be measured in terms of the derivative’s ability to improve the performance of the biomedical device or treatment .
  • Photographic Plates

    • Quinoline-based dyes have been used in photographic plates .
    • The outcomes would be measured in terms of the derivative’s ability to improve the quality of the photographic image .
  • Solvents for Terpenes and Resins

    • Quinolines have been used as solvents for terpenes and resins .
    • The outcomes would be measured in terms of the derivative’s effectiveness as a solvent .

properties

IUPAC Name

6-ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO/c1-3-13-6-9-17-15(10-13)16(19(20)22)11-18(21-17)14-7-4-12(2)5-8-14/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGRJSZVORXADG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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